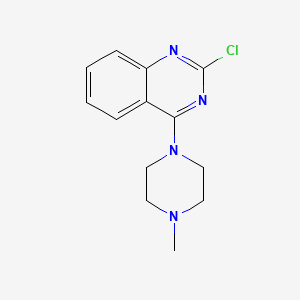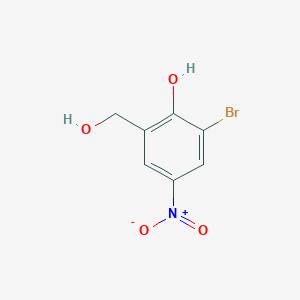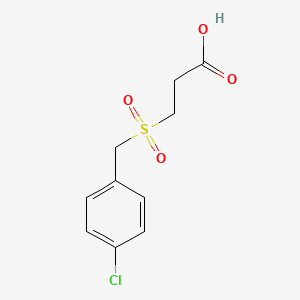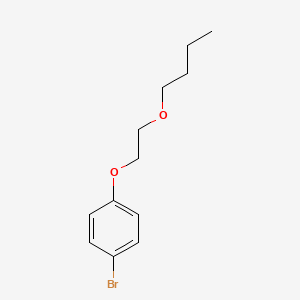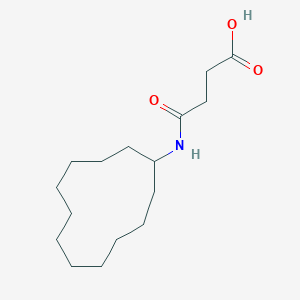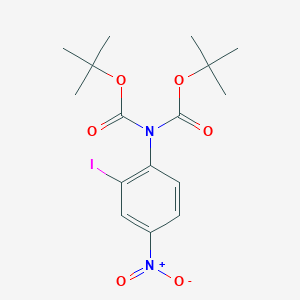![molecular formula C13H10ClF3N4O4 B3036714 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carboxylic acid CAS No. 400075-82-3](/img/structure/B3036714.png)
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method involves dissolving 5-chloro-2-(trifluoromethyl)benzoic acid and 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is then added to the reaction mixture. The reaction mixture is stirred at room temperature for several hours. The intermediate 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide is isolated by filtration or chromatography.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- The compound has been used in the synthesis of various carboxylic acids, demonstrating its utility in chemical modifications. This includes the transformation of similar compounds into different carboxylic acids for further applications in chemistry (Cottet et al., 2004).
Potential in Anticancer Research
- Derivatives of this compound have shown potential in anticancer research. For instance, certain pyridooxazines and pyridothiazines derived from similar compounds have been studied for their effects on cancer cell proliferation and survival in leukemia models (Temple et al., 1983).
Application in Anti-Inflammatory and Antimicrobial Research
- Similar pyrimidine-carboxylic acid compounds have been investigated for their anti-inflammatory and antimicrobial properties, indicating potential applications in pharmaceutical research (Abignente et al., 1982); (A.S.Dongarwar et al., 2011).
Role in Transcriptional Regulation
- Analogues of this compound have been synthesized and tested as inhibitors of transcriptional regulation, specifically inhibiting AP-1 and NF-κB mediated gene expression, which are crucial pathways in inflammation and cancer (Palanki et al., 2002).
Synthesis of Heterocyclic Compounds
- It's involved in the synthesis of various heterocyclic compounds, which are significant in the development of new drugs and materials. This includes the creation of novel pyrimidine derivatives with potential biological activities (El-Kashef et al., 2010).
Propriétés
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O4/c14-8-3-6(13(15,16)17)4-19-9(8)18-1-2-21-5-7(11(23)24)10(22)20-12(21)25/h3-5H,1-2H2,(H,18,19)(H,23,24)(H,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBCFOAZTARQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN2C=C(C(=O)NC2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)
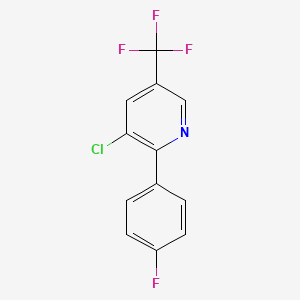
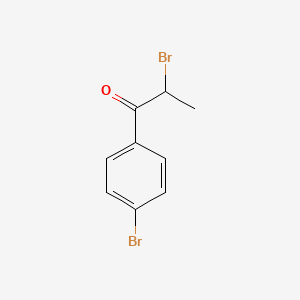
![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)
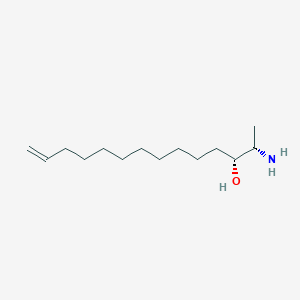
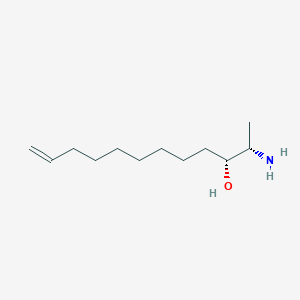

![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)
